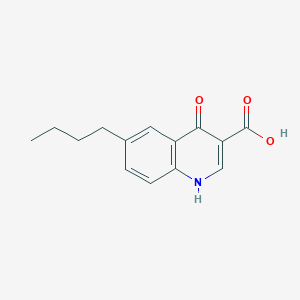
6-Butyl-4-hydroxyquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Butyl-4-hydroxyquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C14H15NO3 . It is related to “6-Butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester”, which has a molecular weight of 273.33 .
Molecular Structure Analysis
The molecular structure of “6-Butyl-4-hydroxyquinoline-3-carboxylic acid” can be represented by the InChI code: 1S/C16H19NO3/c1-3-5-6-11-7-8-14-12(9-11)15(18)13(10-17-14)16(19)20-4-2/h7-10H,3-6H2,1-2H3, (H,17,18) .Aplicaciones Científicas De Investigación
Synthetic Studies and Structure-Activity Relationships
Synthesis of Marine Drugs
The synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate related to 6-Butyl-4-hydroxyquinoline-3-carboxylic acid, was explored for its potential in structural-activity relationship studies of antitumor antibiotics and tetrahydroisoquinoline natural products (Li et al., 2013).
Photolabile Protecting Group for Carboxylic Acids
A study on 8-bromo-7-hydroxyquinoline (BHQ), a compound related to 6-Butyl-4-hydroxyquinoline-3-carboxylic acid, explored its use as a photolabile protecting group. BHQ showed high sensitivity to multiphoton-induced photolysis, making it suitable for in vivo applications, especially in the context of biological messengers (Fedoryak & Dore, 2002).
Azo Disperse Dyes Synthesis
The compound 6-Butyl-4-hydroxyquinolin-2-(1H)-one was synthesized and used as a component for the synthesis of new azo disperse dyes. This study highlights its potential applications in the field of dye chemistry (Rufchahi & Mohammadinia, 2014).
Electrochemistry and Spectroelectrochemistry
Research into the electrochemical properties of hydroxyquinoline carboxylic acids, which are structurally similar to 6-Butyl-4-hydroxyquinoline-3-carboxylic acid, revealed insights into their oxidation mechanisms and electron transfer efficiency in biosystems. This study is significant for understanding the biochemical interactions and applications of these compounds (Sokolová et al., 2015).
Antibacterial and Antifungal Research
Analogs of Nalidixic Acid
A study explored the synthesis and antibacterial activities of 4-hydroxyquinoline-3-carboxylic acid and its derivatives, containing different groups at the 6 position. These compounds showed promise as potential antibacterial agents (Corelli et al., 1983).
Quinolone Analogs Synthesis
The synthesis of various quinolone analogs, including 4-hydroxyquinoline-3-carboxylate, was investigated for their potential antibacterial applications. The study contributes to the development of new antibacterial agents (Kurasawa et al., 2014).
Antioxidant and Antitumoral Properties
Antioxidant Activities
New derivatives of 2- and 3-hydroxyquinoline-4-carboxylic acids were synthesized and evaluated for their antioxidant activities. This research is pivotal in the development of potential antioxidant agents (Massoud et al., 2014).
Antitumoral Cyclic Peptides
The new and convenient route for the preparation of 3-hydroxyquinoline-2-carboxylic acid, a compound structurally related to 6-Butyl-4-hydroxyquinoline-3-carboxylic acid, was discussed for its application in antitumoral cyclic peptides (Riego et al., 2005).
Biochemical Applications
- Opioid Peptides Research: 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (6Htc), similar to 6-Butyl-4-hydroxyquinoline-3-carboxylic acid, was proposed as a mimic of tyrosine in opioid ligand-receptor complexes. The study explored its binding to opioid receptors, highlighting its significance in biochemical and pharmaceutical research (Sperlinga et al., 2005).
Lanthanide(III) Helicates Formation
- Ditopic Ligands and Helicate Complexes: The synthesis of ditopic ligands using 8-hydroxyquinoline-2-carboxylic acid and their use in forming dinuclear lanthanide(III) helicates was investigated. This research contributes to the field of coordination chemistry and metal complex formation (Albrecht & Osetska, 2010).
Propiedades
IUPAC Name |
6-butyl-4-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-3-4-9-5-6-12-10(7-9)13(16)11(8-15-12)14(17)18/h5-8H,2-4H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGYNDKFPNCPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

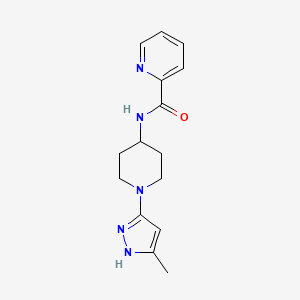

![4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid](/img/structure/B2465070.png)
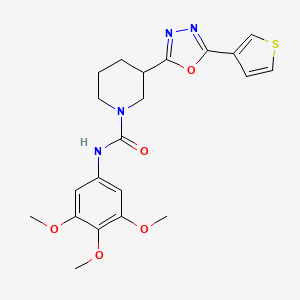
![N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea](/img/no-structure.png)
![5-oxo-1-phenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2465074.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2465077.png)
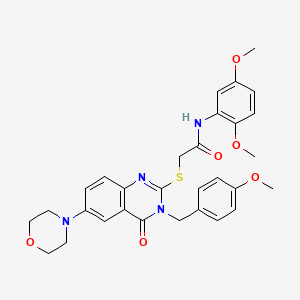
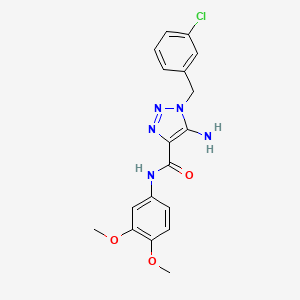
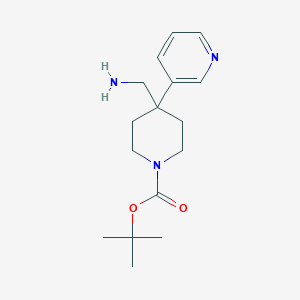
![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2465086.png)
![2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2465088.png)
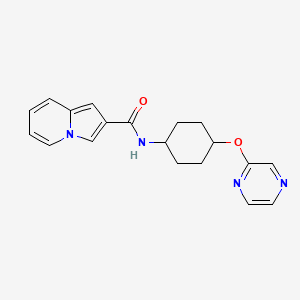
![N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2465090.png)